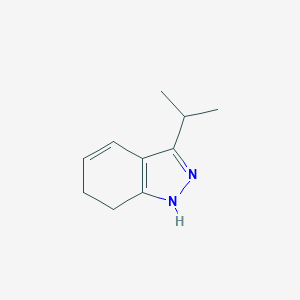
3-Isopropyl-6,7-dihydro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エトフラダインは、鎮咳作用を持つ化学化合物であり、咳を抑制するために使用されます。 エトフラダインの分子式はC18H21N3O であり、分子量は295.38 g/mol です 。 エトフラダインは、N-(ベンゾフラン-2-イルメチル)-N-2-ピリジル-N',N'-ジメチルエチレンジアミン という系統名でも知られています .
準備方法
エトフラダインの合成は、ベンゾフラン部分の調製から始まる複数の段階を伴います。ベンゾフラン環は、酸性条件下で2-ヒドロキシベンジルアルコールを適切なアルデヒドと環化させることで合成できます。生成したベンゾフランは、次に塩基の存在下で2-クロロピリジンと反応させて、中間体を生成します。 最後に、この中間体をN,N-ジメチルエチレンジアミンで還元的アミノ化して、エトフラダインが得られます .
エトフラダインの工業生産方法では、通常、反応条件を最適化して、収率と純度を最大化します。 これには、温度、圧力、反応時間のコントロール、および高純度の試薬と溶媒の使用が含まれます .
化学反応の分析
エトフラダインは、次のようないくつかのタイプの化学反応を起こします。
酸化: エトフラダインは、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化できます。
還元: エトフラダインの還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は通常カルボン酸を生成しますが、還元はアミンまたはアルコールを生成します .
4. 科学研究への応用
エトフラダインは、さまざまな分野においていくつかの科学研究への応用があります。
科学的研究の応用
Biological Activities
3-Isopropyl-6,7-dihydro-1H-indazole has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates that indazole derivatives exhibit antimicrobial effects against various pathogens. Specifically, compounds similar to this compound have shown promising activity against Candida species, suggesting potential applications in antifungal therapies .
- Anticancer Potential : Studies have identified indazole derivatives as candidates for anticancer agents. Their mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation and survival .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which may be beneficial in treating conditions characterized by chronic inflammation.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Functionalization Techniques : Recent advancements have focused on regioselective functionalization of indazoles at the C3 position, enhancing the diversity of potential derivatives. This includes halogenation, alkylation, and acylation methods that yield high chemical yields (≥80%) and can be tailored for specific applications .
- Bioisosteric Design : The design of new indazole derivatives often employs bioisosteric replacement strategies to improve biological activity while maintaining structural integrity. For instance, modifications involving carboxamide or ester groups can enhance the efficacy against fungal strains .
Case Study 1: Anticandidal Activity
A study evaluated a series of indazole derivatives against Candida albicans and Candida glabrata. Among these, specific compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1 mM against resistant strains. This highlights the potential of this compound as a scaffold for developing new antifungal agents .
Case Study 2: Anticancer Screening
Another research effort involved screening indazole derivatives for anticancer activity. The findings suggested that certain modifications to the indazole structure could lead to enhanced activity against breast cancer cell lines. The study emphasized the importance of understanding structure-activity relationships (SAR) in optimizing therapeutic efficacy .
作用機序
エトフラダインの作用機序は、体内の特定の分子標的との相互作用に関係しています。エトフラダインは、中枢神経系に作用して、咳反射を抑制します。 それは脳幹の受容体に結合し、咳を引き起こす信号の伝達を阻害します 。 このプロセスに関与する正確な分子標的および経路は依然として調査中ですが、エトフラダインは、γ-アミノ酪酸 (GABA) やグルタミン酸などの神経伝達物質の活性を調節すると考えられています .
6. 類似の化合物との比較
エトフラダインは、デキストロメトルファンやコデインなどの他の鎮咳剤と比較できます。3つの化合物はすべて咳を抑制するために使用されますが、作用機序と副作用のプロファイルは異なります。
エトフラダインは、ベンゾフラン環とピリジン環の両方を含む化学構造が特徴です。 この構造の特徴は、他の鎮咳剤とは異なり、その特定の薬理学的特性に貢献しています .
エトフラダインに類似した化合物には、以下が含まれます。
- デキストロメトルファン
- コデイン
- ノスカピン
類似化合物との比較
Etofuradine can be compared with other antitussive agents such as dextromethorphan and codeine. While all three compounds are used to suppress coughing, they have different mechanisms of action and side effect profiles:
Dextromethorphan: This compound acts on the sigma-1 receptor in the brain to suppress the cough reflex.
Codeine: Codeine is an opioid that acts on the mu-opioid receptors in the brain to suppress coughing.
Etofuradine is unique in its chemical structure, which includes both a benzofuran and a pyridine ring. This structural feature distinguishes it from other antitussive agents and contributes to its specific pharmacological properties .
Similar compounds to Etofuradine include:
- Dextromethorphan
- Codeine
- Noscapine
These compounds share the common property of being used as cough suppressants but differ in their chemical structures and mechanisms of action .
特性
CAS番号 |
155590-23-1 |
|---|---|
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC名 |
3-propan-2-yl-6,7-dihydro-1H-indazole |
InChI |
InChI=1S/C10H14N2/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h3,5,7H,4,6H2,1-2H3,(H,11,12) |
InChIキー |
YJGUSCUTYIDORO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NNC2=C1C=CCC2 |
正規SMILES |
CC(C)C1=NNC2=C1C=CCC2 |
同義語 |
1H-Indazole,6,7-dihydro-3-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















